Lithium manganese dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium manganese dioxide is a chemical compound with the formula LiMnO₂. It is widely recognized for its application in lithium primary batteries, where it serves as the cathode material. This compound is known for its high energy density, stable voltage output, and safety features, making it a popular choice in various electronic devices and energy storage systems .

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: One common method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) powders, followed by calcination at high temperatures (around 800°C) to form this compound.

Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium and manganese precursors, followed by drying and calcination.

Hydrothermal Synthesis: In this method, lithium and manganese precursors are dissolved in water and subjected to high temperatures and pressures in an autoclave.

Industrial Production Methods:

Combustion Method: This involves the combustion of a mixture of lithium and manganese salts, resulting in the rapid formation of this compound.

Types of Reactions:

Oxidation-Reduction Reactions: this compound undergoes redox reactions during the charge-discharge cycles in batteries.

Substitution Reactions: this compound can undergo substitution reactions where lithium ions are replaced by other metal ions, altering its electrochemical properties.

Common Reagents and Conditions:

Electrolytes: Common electrolytes used in reactions involving this compound include lithium hexafluorophosphate (LiPF₆) in organic solvents.

Conditions: These reactions typically occur under controlled temperatures and voltages to ensure stability and efficiency.

Major Products:

Lithium Manganese Oxide (LiMn₂O₄): Formed during the cycling of this compound in batteries.

Manganese Dioxide (MnO₂): Can be formed as a byproduct during the degradation of this compound.

Chemistry:

Battery Technology: this compound is extensively used in primary lithium batteries due to its high energy density and stable voltage output.

Catalysis: It is also explored as a catalyst in various chemical reactions due to its redox properties.

Biology and Medicine:

Medical Devices: this compound batteries are used in medical devices such as pacemakers and hearing aids, where long-term, reliable power sources are essential.

Industry:

Mecanismo De Acción

Lithium manganese dioxide functions through an intercalation mechanism, where lithium ions move in and out of the manganese dioxide lattice during charge and discharge cycles. This process involves the reduction of Mn⁴⁺ to Mn³⁺ during discharge and the oxidation of Mn³⁺ to Mn⁴⁺ during charge . The three-dimensional structure of this compound provides a well-connected framework for the insertion and de-insertion of lithium ions, contributing to its high rate capability and stability .

Comparación Con Compuestos Similares

Lithium Cobalt Oxide (LiCoO₂): Used in rechargeable lithium-ion batteries, known for its high energy density but higher cost and toxicity compared to lithium manganese dioxide.

Lithium Iron Phosphate (LiFePO₄): Known for its safety and long cycle life, but has a lower energy density compared to this compound.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): Offers a balance between energy density, safety, and cost, making it a popular choice for electric vehicles.

Uniqueness of this compound:

Actividad Biológica

Lithium manganese dioxide (LiMnO₂) is a compound widely recognized for its applications in lithium-ion batteries, but its biological activity has garnered increasing interest due to its potential implications in environmental and health sciences. This article explores the biological activity of this compound, including its synthesis, toxicity, and interactions with biological systems.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The solid-state method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) at high temperatures. This process leads to the formation of a spinel structure, which is critical for its electrochemical properties.

Table 1: Synthesis Methods of this compound

| Method | Description | Advantages |

|---|---|---|

| Solid-State | High-temperature reaction between Li₂CO₃ and MnO₂ | Simple setup, high purity |

| Sol-Gel | Precursor solution undergoes gelation and calcination | Uniform particle size, controlled morphology |

| Hydrothermal | Reaction in aqueous solution under pressure | Enhanced crystallinity, lower temperatures |

2. Toxicological Assessment

The biological activity of this compound includes its toxicity profile. Studies have shown that while LiMnO₂ is generally considered non-toxic under normal conditions, exposure to manganese compounds can pose risks. For instance, manganese oxide nanoparticles have been evaluated for their cytotoxic effects on human cell lines.

Case Study: Cytotoxicity in Human Cells

A study assessed the cytotoxic effects of manganese oxide nanoparticles on A549 alveolar carcinoma cells. The results indicated a significant reduction in cell viability at higher concentrations (5 mg/L and 10 mg/L), suggesting potential harmful effects of manganese exposure on lung cells .

Table 2: Toxicity Data of Manganese Compounds

| Compound | LD50 (oral rat) | Toxicity Level |

|---|---|---|

| Manganese Dioxide | >3478 mg/kg | Low |

| Lithium Carbonate | 1000 mg/kg | Moderate |

| Ethylene Carbonate | 10,000 mg/kg | Moderate |

3. Biological Interactions

This compound interacts with various biological systems, particularly in microbial environments where it can influence mineralization processes. For example, certain bacteria can oxidize Mn(II) to form Mn(IV) oxides, which may affect the bioavailability of lithium and manganese in ecosystems.

Microbial Influence on Manganese Oxidation

Research has demonstrated that the bacterium Pseudomonas putida can induce the oxidation of Mn(II) in the presence of lithium ions, leading to the formation of biomineralized manganese oxides. This process is influenced by factors such as oxygen levels and the concentration of Mn(II) .

4. Environmental Implications

The biological activity of this compound extends to its environmental impact. As a component in batteries, improper disposal can lead to leaching into soil and water systems, potentially affecting microbial communities and ecosystems.

Table 3: Environmental Impact of this compound

| Impact Area | Description |

|---|---|

| Soil Contamination | Leaching from disposed batteries can alter soil chemistry |

| Water Pollution | Potential runoff leading to elevated manganese levels in aquatic systems |

| Microbial Activity | Changes in microbial community structure due to altered metal availability |

Propiedades

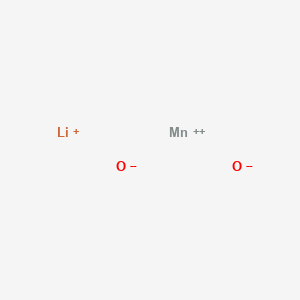

IUPAC Name |

lithium;manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.2O/q+1;+2;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPLUVQSXUUQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.